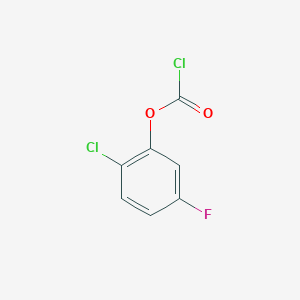

2-Chloro-5-fluorophenyl chloroformate

説明

Structure

3D Structure

特性

分子式 |

C7H3Cl2FO2 |

|---|---|

分子量 |

209.00 g/mol |

IUPAC名 |

(2-chloro-5-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-2-1-4(10)3-6(5)12-7(9)11/h1-3H |

InChIキー |

SOYBTSMTFAJZAV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)OC(=O)Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluorophenyl Chloroformate

Established Synthetic Pathways for Aryl Chloroformates

The traditional and most widely employed methods for the synthesis of aryl chloroformates, including 2-Chloro-5-fluorophenyl chloroformate, primarily involve the reaction of a corresponding phenol (B47542) with a phosgene (B1210022) equivalent.

Phenol-Based Chloroformylation Routes

The reaction of 2-chloro-5-fluorophenol with a chloroformylating agent is the direct and established route to this compound. This transformation can be achieved using several key reagents, each with its own procedural nuances.

Using Phosgene: The classical method involves the direct reaction of 2-chloro-5-fluorophenol with phosgene (COCl₂). This reaction is typically carried out in an inert solvent, such as toluene or dichloromethane. Often, a base is used to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion. Common bases include tertiary amines like pyridine (B92270) or triethylamine (B128534). The reaction is generally exothermic and requires careful temperature control.

Using Triphosgene (B27547): As a safer, solid alternative to gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is frequently used. google.com Triphosgene, in the presence of a catalyst, decomposes to generate phosgene in situ. This method offers advantages in handling and stoichiometry control. The reaction of 2-chloro-5-fluorophenol with triphosgene is typically performed in an inert solvent in the presence of a base, similar to the phosgene method.

A general representation of the reaction is as follows:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosgene | Inert solvent (e.g., toluene), base (e.g., pyridine), controlled temperature | High reactivity, cost-effective for large scale | Highly toxic and hazardous gas |

| Triphosgene | Inert solvent (e.g., dichloromethane), base (e.g., pyridine), often requires a catalyst | Safer solid reagent, easier handling and measurement | Higher cost, may require activation |

Influence of Substituent Effects on Synthetic Efficiency

The electronic properties of the substituents on the phenolic ring significantly influence the reactivity of the phenol and, consequently, the efficiency of the chloroformylation reaction. The presence of both a chlorine and a fluorine atom on the phenyl ring of 2-chloro-5-fluorophenol has a notable impact.

Both chlorine and fluorine are electron-withdrawing groups, which decrease the electron density of the aromatic ring and increase the acidity of the phenolic hydroxyl group. This increased acidity can facilitate the deprotonation of the phenol by a base, forming the more nucleophilic phenoxide ion. However, the strong electron-withdrawing nature of these halogens also deactivates the aromatic ring, potentially making the oxygen of the hydroxyl group less nucleophilic and thus slowing down the reaction with the electrophilic chloroformylating agent.

Novel and Optimized Synthetic Approaches to this compound

In recent years, significant efforts have been directed towards developing more sustainable, efficient, and safer methods for the synthesis of chloroformates. These advancements are applicable to the production of this compound.

Development of Greener Synthetic Protocols

The primary driver for greener synthetic protocols is the replacement of highly toxic phosgene. While triphosgene is a step in this direction, other alternatives are being explored.

Phosgene-Free Routes: Research has focused on alternative carbonyl sources. One such approach involves the use of dimethyl carbonate (DMC) as a green reagent. iupac.org While less reactive than phosgene, DMC can react with phenols under catalytic conditions to form methyl carbonates, which can then be converted to chloroformates. Another innovative approach is the photo-on-demand synthesis of chloroformates from chloroform and an alcohol, which avoids the handling of phosgene altogether. organic-chemistry.orgresearchgate.netkobe-u.ac.jp This method involves the in situ generation of phosgene via the photo-oxidation of chloroform. researchgate.netkobe-u.ac.jp Carbon dioxide has also been investigated as a green alternative to phosgene for certain carbonylation reactions, although its direct application to aryl chloroformate synthesis is still under development. frontiersin.org

| Greener Approach | Principle | Advantages | Challenges |

| Triphosgene | Solid phosgene equivalent | Safer handling than phosgene | Still releases phosgene in situ |

| Photo-on-demand Synthesis | In situ generation of phosgene from chloroform | Avoids storage and transport of phosgene | Requires specialized photochemical reactors |

| Dimethyl Carbonate (DMC) | Non-toxic carbonyl source | Environmentally benign | Lower reactivity, often requires catalysts and harsher conditions |

Catalytic Systems in Chloroformate Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of chloroformates is no exception. Various catalytic systems have been developed to improve the efficiency and selectivity of the chloroformylation reaction.

For triphosgene-based syntheses, catalysts are often employed to facilitate the decomposition of triphosgene into phosgene. Common catalysts include tertiary amines, such as 4-dimethylaminopyridine (DMAP), and certain amides like N,N-dimethylformamide (DMF). These catalysts can also activate the phenol or the chloroformylating agent, accelerating the reaction.

Phase-transfer catalysis (PTC) represents another important catalytic approach, particularly for reactions involving a phenoxide salt (generated from the phenol and a base) and a chloroformylating agent in a biphasic system. Quaternary ammonium salts are common phase-transfer catalysts that facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.

Process Intensification and Scale-Up Considerations in Industrial Synthesis

The industrial production of this compound requires careful consideration of process intensification and scale-up to ensure safety, efficiency, and cost-effectiveness.

Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the shift from traditional batch processing to continuous flow synthesis. frontiersin.orgresearchgate.netunito.itacs.orgamarequip.com Continuous flow reactors offer several advantages for the synthesis of chloroformates, including improved heat and mass transfer, enhanced safety by minimizing the inventory of hazardous materials like phosgene at any given time, and better process control. researchgate.netunito.itacs.org The reaction of 2-chloro-5-fluorophenol with a chloroformylating agent in a continuous flow system can lead to higher yields, improved product quality, and a safer manufacturing process. researchgate.netunito.it

Process Parameters for Scale-Up: Key parameters that need to be optimized for the industrial scale-up of this compound synthesis include:

Stoichiometry: Precise control over the molar ratios of the phenol, chloroformylating agent, and base is crucial to maximize yield and minimize the formation of byproducts such as carbonates.

Temperature Control: The reaction is often exothermic, and efficient heat removal is essential to prevent side reactions and ensure process safety.

Mixing: Efficient mixing is necessary to ensure good contact between the reactants, especially in heterogeneous reaction mixtures.

Byproduct Removal: The effective removal of HCl is critical to drive the reaction to completion and prevent unwanted side reactions.

Below is a table summarizing key considerations for the industrial synthesis of aryl chloroformates, which are directly applicable to this compound.

| Parameter | Importance in Industrial Synthesis |

| Raw Material Purity | High purity of 2-chloro-5-fluorophenol is essential to avoid side reactions and ensure the quality of the final product. |

| Solvent Selection | The solvent should be inert to the reaction conditions, have a suitable boiling point for temperature control and subsequent removal, and be cost-effective. |

| Reaction Monitoring | In-process controls (e.g., GC, HPLC) are necessary to monitor the reaction progress and determine the endpoint. |

| Work-up and Purification | The crude product typically requires purification, often by distillation under reduced pressure, to remove unreacted starting materials, the catalyst, and any byproducts. |

Advanced Purification and Isolation Techniques Post-Synthesis

The purification of aryl chloroformates, including this compound, often involves leveraging subtle differences in the physical properties of the components within the crude reaction mixture. Techniques such as fractional distillation under reduced pressure, preparative chromatography, and recrystallization are prominent methods for achieving high levels of purity.

Fractional Distillation under Reduced Pressure

Fractional distillation is a cornerstone technique for purifying liquid compounds, particularly for separating components with close boiling points. For thermally sensitive compounds like chloroformates, performing the distillation under reduced pressure (vacuum distillation) is essential to prevent thermal decomposition. By lowering the pressure, the boiling point of the compound is significantly reduced.

The process involves heating the crude mixture in a flask connected to a fractionating column, which provides a large surface area (e.g., through Raschig rings or Vigreux indentations) for repeated vaporization-condensation cycles. This allows for a more efficient separation of components based on their volatility. The component with the highest vapor pressure (lowest boiling point) ascends the column and is collected as the distillate. Research on related aromatic compounds demonstrates the utility of this method. For instance, the precursor 2-Chloro-5-fluorophenol is purified by collecting the fraction boiling at 75-80°C under a pressure of 5 kPa guidechem.com. Similarly, other substituted aromatic compounds are purified by collecting specific fractions under vacuum conditions guidechem.com.

| Parameter | Typical Value/Condition | Purpose |

| Pressure | 1-10 kPa | To lower the boiling point and prevent thermal degradation. |

| Column Type | Vigreux or Packed Column | To increase the surface area for efficient separation of components with close boiling points. |

| Collection | Fraction-specific | To isolate the pure compound based on its specific boiling point range under vacuum. |

Preparative Chromatography

For achieving very high levels of purity or for separating complex mixtures that are not amenable to distillation, preparative chromatography is an indispensable tool. This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

In the context of this compound, high-performance liquid chromatography (HPLC) or column chromatography would be the methods of choice. A patent detailing the synthesis of a related compound, 2-chloro-5-trichloromethylpyridine, specifies the use of column chromatography with silica gel as the stationary phase and a mixture of ethyl acetate and petroleum ether as the eluent (mobile phase) to separate the final product google.com. The purity of the fractions is typically monitored by analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

| Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved |

| Column Chromatography | Silica Gel (GF254) | Ethyl acetate / Petroleum Ether (1:20 v/v) | >99% google.com |

| Preparative HPLC | C18 reverse-phase silica | Acetonitrile (B52724) / Water gradient | Potentially >99.5% |

Recrystallization

When this compound can be obtained as a solid, or if solid impurities need to be removed, recrystallization is a powerful purification method. The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For chlorinated aromatic compounds, alcohols or hydrocarbon solvents are often effective. For example, the purification of 2-chloro-5-trichloromethylpyridine has been achieved through recrystallization from ethanol, yielding a product with a purity of 99.0% google.com.

| Solvent System | Temperature Gradient | Outcome |

| Ethanol | Dissolution at boiling point, crystallization at room or sub-zero temperature. | Formation of high-purity crystals, with impurities remaining in the mother liquor. |

| Hexane/Toluene Mixture | Similar to above; solvent ratio can be adjusted to optimize solubility. | Selective crystallization of the target compound. |

These advanced techniques, often used in combination, are essential for producing this compound of a purity level that meets the stringent requirements of its intended applications in fine chemical synthesis.

Reactivity and Reaction Mechanisms of 2 Chloro 5 Fluorophenyl Chloroformate

Nucleophilic Acyl Substitution Reactions of Aryl Chloroformates

The reactivity of aryl chloroformates in these reactions is significant. For instance, they react with amines to form carbamates, with alcohols to yield carbonate esters, and with carboxylic acids to produce mixed anhydrides. wikipedia.org Due to ground-state stabilization, the solvolysis of chloroformate esters is considerably slower than that of related compounds. psu.edu

Solvolytic Reaction Pathways and Kinetics

Solvolysis is a specific type of nucleophilic acyl substitution where the solvent acts as the nucleophile. For aryl chloroformates, these reactions have been extensively studied to elucidate the underlying mechanisms. The kinetics of solvolysis are often analyzed using the extended Grunwald-Winstein equation, which relates the specific rate of solvolysis (k) in a given solvent to the rate in a standard solvent (kₒ), the solvent's nucleophilicity (NT), and its ionizing power (YCl). nih.govmdpi.comnih.gov

The equation is expressed as: log(k/kₒ) = lNT + mYCl

Here, 'l' represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, and 'm' represents the sensitivity to changes in solvent ionizing power. mdpi.comnih.gov These parameters provide crucial insights into the nature of the transition state. mdpi.com

The solvolysis of chloroformates can be described along a mechanistic spectrum ranging from a unimolecular SN1 pathway to a bimolecular SN2 pathway. researchgate.netmdpi.com

SN1 (Substitution Nucleophilic Unimolecular): This mechanism involves a slow, rate-determining ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophilic solvent. byjus.com This pathway is favored in highly ionizing, non-nucleophilic solvents and for substrates that can form stable carbocations. mdpi.comorganic-chemistry.org For aryl chloroformates, a pure SN1 mechanism is uncommon but can be a competing pathway in certain solvents. researchgate.netmdpi.com

SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org In the context of acyl compounds, this often proceeds through a tetrahedral addition intermediate in what is termed an addition-elimination (AN + DN) mechanism. nih.govnih.govresearchgate.net This pathway is characterized by high sensitivity to the solvent's nucleophilicity (a large 'l' value) and a moderate sensitivity to its ionizing power (an 'm' value). mdpi.comnih.gov

Studies on various aryl chloroformates, such as p-nitrophenyl chloroformate and phenyl chloroformate, consistently show large 'l' values (around 1.68 and 1.58, respectively) and smaller 'm' values (around 0.46 and 0.56, respectively). mdpi.com This strongly suggests that the solvolysis of these compounds, and by extension 2-Chloro-5-fluorophenyl chloroformate, predominantly follows a bimolecular (SN2-like) addition-elimination pathway. mdpi.comnih.gov The formation of a tetrahedral intermediate is the rate-determining step. nih.gov

| Chloroformate | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 | 0.46 | 3.67 | Bimolecular Addition-Elimination |

| Phenyl chloroformate | 1.58 | 0.56 | 2.94 | Bimolecular Addition-Elimination |

| p-Methoxyphenyl chloroformate | 1.55 | 0.56 | 2.77 | Bimolecular Addition-Elimination |

Within the bimolecular pathway, a further distinction can be made. The reaction can be a true SN2 process (concerted displacement) or a stepwise addition-elimination. For acyl systems, the stepwise path is generally favored. nih.govresearchgate.net Furthermore, in some solvolysis reactions, a second molecule of the solvent can act as a general-base catalyst, assisting in the removal of a proton from the nucleophile as it attacks the carbonyl carbon. psu.eduacs.org This leads to a third-order reaction mechanism, which can be viewed as the SN3 end of the spectrum. mdpi.comacs.org

Evidence for general-base catalysis in the solvolysis of aryl chloroformates comes from large kinetic solvent isotope effects (KSIEs). psu.edumdpi.com For example, the KSIE (kMeOH/kMeOD) for phenyl chloroformate is significant, indicating the cleavage of an O-H bond in the rate-determining step, which is consistent with general-base catalysis by a second solvent molecule. mdpi.comacs.org The trend in l/m ratios for substituted phenyl chloroformates also points to the importance of general-base catalysis, which decreases as electron-donating groups are added to the phenyl ring. mdpi.com

Solvent effects are paramount in determining the specific reaction pathway and rate of solvolysis for aryl chloroformates. nih.govacs.org As established by the Grunwald-Winstein analysis, both the nucleophilicity and ionizing power of the solvent play a role. mdpi.com

Solvent Nucleophilicity (NT): For the dominant addition-elimination mechanism, the rate is highly sensitive to the solvent's nucleophilicity. nih.gov More nucleophilic solvents (e.g., aqueous ethanol, methanol, acetone) will attack the electrophilic carbonyl carbon more readily, increasing the reaction rate. mdpi.commdpi.com The large 'l' values obtained for aryl chloroformates confirm the importance of nucleophilic attack by the solvent in the rate-determining step. mdpi.com

Solvent Ionizing Power (YCl): While less dominant than nucleophilicity, the solvent's ability to stabilize charged intermediates and transition states also affects the rate. mdpi.com A higher ionizing power helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate and the departing chloride ion, thus accelerating the reaction. mdpi.com

In highly ionizing solvents that are poor nucleophiles (e.g., aqueous fluoroalcohols), a shift towards a more SN1-like mechanism can occur, where bond cleavage becomes more significant in the transition state. researchgate.netmdpi.com Nucleophilic solvation can also play a role, particularly in stabilizing the developing carbocation in an SN1 pathway through rearside solvation. mdpi.com

Aminolysis Reactions

Aminolysis is the reaction of a chloroformate with an amine or ammonia (B1221849) to produce a carbamate (B1207046). wikipedia.org This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile. rsc.org The mechanism of aminolysis for aryl chloroformates has been shown to be dependent on the solvent and the nature of the amine. rsc.orgresearchgate.net

In acetonitrile (B52724), the reaction of phenyl chloroformates with anilines proceeds through a concerted SN2 mechanism. rsc.org This is supported by kinetic data, including large positive ρY values (indicating significant bond formation in the transition state) and relatively large solvent isotope effects. rsc.org In aqueous solutions, however, the mechanism can shift to a stepwise pathway involving the rate-determining formation of a zwitterionic tetrahedral intermediate. The breakdown of this intermediate to products is then rapid.

Alcoholysis and Hydrolysis

Alcoholysis (reaction with an alcohol) and hydrolysis (reaction with water) are specific examples of solvolysis reactions that result in the formation of carbonate esters and, ultimately, phenols and carbon dioxide, respectively. wikipedia.orgresearchgate.netacs.org

The mechanism for these reactions is generally considered to be the bimolecular addition-elimination pathway, consistent with the solvolysis data discussed previously. nih.govresearchgate.net Kinetic studies on the hydrolysis of phenyl chloroformates in aqueous acetone (B3395972) and other mixed solvents show that the reaction is subject to general-base catalysis by a second water molecule. psu.edumdpi.com This is supported by kinetic solvent isotope effects (kH₂O/kD₂O) that are typically around 2.0, indicating proton transfer in the rate-determining step. psu.edumdpi.com The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water or alcohol molecule on the carbonyl carbon. nih.govresearchgate.net

Electrophilic Reactivity Profiles

This compound, as a derivative of chloroformic acid, is characterized by its electrophilic nature, primarily centered at the carbonyl carbon. This reactivity is significantly influenced by the electronic properties of the 2-chloro-5-fluorophenoxy group. The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl chloroformate.

The general reactivity of chloroformates mirrors that of acyl chlorides. wikipedia.org They readily participate in nucleophilic substitution reactions with a variety of nucleophiles. For this compound, these reactions would typically involve the displacement of the chloride ion.

Reaction with Amines: The reaction with primary or secondary amines leads to the formation of carbamates. This is a common application of chloroformates in organic synthesis, for instance, in the introduction of protecting groups for amines. wikipedia.org

Reaction with Alcohols: In the presence of a base, this compound reacts with alcohols to yield carbonate esters. wikipedia.org

Reaction with Carboxylic Acids: The reaction with carboxylic acids can form mixed anhydrides. wikipedia.org

The mechanism of these nucleophilic substitution reactions for phenyl chloroformates has been a subject of study. Investigations into the methanolysis and aminolysis of various substituted phenyl chloroformates in acetonitrile suggest a concerted displacement mechanism (akin to an associative SN2 reaction). rsc.orgrsc.org This is supported by several lines of evidence, including large positive ρ values in Hammett plots, which indicate a buildup of negative charge in the transition state, and low enthalpy and entropy of activation, consistent with an associative transition state. rsc.org An alternative, but often competing, mechanism is the stepwise addition-elimination pathway, which may be favored under different reaction conditions or with different nucleophiles. psu.edu

The electronic effects of the substituents on the phenyl ring play a crucial role in modulating the reaction rates. Studies on the solvolysis of various phenyl chloroformates have shown that electron-withdrawing groups increase the rate of reaction. psu.edu This is consistent with the stabilization of the developing negative charge on the carbonyl oxygen in the transition state of either a concerted or a stepwise addition-elimination mechanism. Therefore, the chloro and fluoro substituents in this compound are expected to render it more reactive than phenyl chloroformate itself.

The table below illustrates the expected relative reactivity of this compound with various nucleophiles, based on the general reactivity of aryl chloroformates.

| Nucleophile | Product Type | Expected Reactivity |

| Primary Amine (R-NH₂) | Carbamate | High |

| Secondary Amine (R₂NH) | Carbamate | High |

| Alcohol (R-OH) | Carbonate Ester | Moderate (requires base) |

| Water (H₂O) | Decomposition to Phenol (B47542), HCl, and CO₂ | Moderate |

| Carboxylate (R-COO⁻) | Mixed Anhydride | Moderate |

Thermal Decomposition and Stability under Reaction Conditions

The thermal stability of chloroformates is influenced by the nature of the organic substituent. Aryl chloroformates are generally more thermally stable than alkyl chloroformates. nih.gov The decomposition pathways for alkyl chloroformates often involve the formation of an alkyl chloride and carbon dioxide, potentially through an ion-pair mechanism or a concerted process. wikipedia.orgrsc.org Rearrangements are also possible, particularly for secondary and branched alkyl groups. rsc.orglumenlearning.com

For aryl chloroformates, the decomposition is more complex. The gas-phase pyrolysis of phenyl chloroformate yields chlorobenzene, 2-chlorophenol, carbon dioxide, and carbon monoxide. researchgate.net This indicates that simple decarboxylation to form an aryl chloride is not the sole, or even primary, decomposition route. The presence of both chlorinated aromatic products suggests that intramolecular rearrangement and fragmentation pathways are operative at elevated temperatures.

The stability of this compound is also affected by moisture. Like other chloroformates, it is susceptible to hydrolysis in the presence of water, leading to the formation of 2-chloro-5-fluorophenol, hydrochloric acid, and carbon dioxide. nih.gov Therefore, it must be handled and stored under anhydrous conditions to maintain its integrity.

The following table summarizes the expected stability and decomposition characteristics of this compound.

| Condition | Stability | Potential Decomposition Products |

| Ambient Temperature (anhydrous) | Stable | Not applicable |

| Presence of Moisture/Water | Unstable | 2-Chloro-5-fluorophenol, HCl, CO₂ |

| Elevated Temperatures (Pyrolysis) | Unstable | 1,2-Dichloro-4-fluorobenzene, Chlorinated Fluorophenols, CO₂, CO |

Stereochemical Aspects of Reactions Involving Chloroformate Derivatives

Reactions involving this compound typically proceed at the acyl carbon, which is an achiral center. Therefore, the chloroformate itself does not introduce chirality into the product. However, the stereochemical outcome of a reaction can be significant when the chloroformate reacts with a chiral, non-racemic substrate, such as a chiral alcohol or amine.

When this compound reacts with a chiral alcohol, it forms a diastereomeric carbonate ester if the chloroformate were to contain a chiral center, which it does not. In the case of reacting with a single enantiomer of a chiral alcohol, a single enantiomer of the corresponding carbonate ester is formed. The reaction does not affect the stereochemical integrity of the chiral center in the alcohol, as the bonds to the chiral center are not broken during the reaction.

This principle is widely used in analytical chemistry for the determination of enantiomeric purity. A chiral alcohol can be derivatized with an achiral chloroformate to produce a carbonate ester. While this does not create a diastereomer, it can modify the properties of the molecule (e.g., volatility, chromatographic behavior) to facilitate its analysis by techniques like chiral gas chromatography or high-performance liquid chromatography.

In the context of synthesis, if this compound were to react with a racemic mixture of a chiral alcohol, it would produce a racemic mixture of the corresponding carbonate esters. There is generally no inherent stereoselectivity in the reaction of an achiral reagent with a racemic mixture, unless a chiral catalyst or auxiliary is employed.

The key stereochemical considerations for reactions involving this compound are summarized in the table below.

| Reactant | Stereochemical Outcome | Notes |

| Chiral, enantiomerically pure alcohol | Formation of a single enantiomer of the carbonate ester | The stereocenter of the alcohol is retained. |

| Chiral, racemic alcohol | Formation of a racemic mixture of the carbonate ester | No stereoselectivity is expected from the achiral chloroformate. |

| Achiral alcohol | Formation of an achiral carbonate ester | No stereochemical issues arise. |

Applications of 2 Chloro 5 Fluorophenyl Chloroformate As a Synthetic Reagent and Intermediate

Utility in Carbonate and Carbamate (B1207046) Formation

One of the most significant applications of 2-Chloro-5-fluorophenyl chloroformate is in the synthesis of carbonate and carbamate functional groups. These moieties are present in a wide range of biologically active molecules and polymers.

This compound reacts readily with primary and secondary amines to form substituted carbamates. wikipedia.org This reaction is a straightforward and efficient method for introducing the 2-chloro-5-fluorophenoxycarbonyl group as a protecting group for amines or to build more complex molecules. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: R¹R²NH + ClCO₂(C₆H₃ClF) → R¹R²NCO₂(C₆H₃ClF) + HCl

This reaction is widely applicable and can be used with a variety of amine substrates, including aliphatic, aromatic, and heterocyclic amines.

Table 2: Synthesis of Substituted Carbamates Illustrative examples of carbamate formation using this compound.

| Amine Substrate | Product Name |

|---|---|

| Aniline | 2-Chloro-5-fluorophenyl phenylcarbamate |

| Diethylamine | 2-Chloro-5-fluorophenyl diethylcarbamate |

| Piperidine | 2-Chloro-5-fluorophenyl piperidine-1-carboxylate |

| Benzylamine | 2-Chloro-5-fluorophenyl benzylcarbamate |

| (2-Fluorophenyl)amine | 2-Chloro-5-fluorophenyl (2-fluorophenyl)carbamate |

In a similar fashion to carbamate synthesis, this compound reacts with alcohols and phenols to produce carbonate esters. wikipedia.org This reaction provides a direct route to unsymmetrical carbonates containing the 2-chloro-5-fluorophenyl group. The synthesis is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to act as a scavenger for the HCl generated during the reaction. researchgate.net

The general reaction is as follows: R-OH + ClCO₂(C₆H₃ClF) → R-OCO₂(C₆H₃ClF) + HCl

This method is valuable for creating novel carbonate compounds that can be explored for various applications, including as intermediates in the synthesis of pharmaceuticals and polymers. organic-chemistry.orggoogle.com

Table 3: Preparation of Novel Carbonate Compounds Illustrative examples of carbonate formation using this compound.

| Alcohol/Phenol (B47542) Substrate | Product Name |

|---|---|

| Ethanol | Ethyl 2-chloro-5-fluorophenyl carbonate |

| Phenol | Phenyl 2-chloro-5-fluorophenyl carbonate |

| Benzyl alcohol | Benzyl 2-chloro-5-fluorophenyl carbonate |

| Isopropanol | Isopropyl 2-chloro-5-fluorophenyl carbonate |

| Cyclohexanol | Cyclohexyl 2-chloro-5-fluorophenyl carbonate |

Role in Functionalization and Derivatization Reactions

This compound is an effective reagent for the functionalization and derivatization of various molecules. Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analyte's properties for separation and detection in analytical techniques like gas chromatography (GC). science.gov

Chloroformates are widely used to derivatize polar compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, and amino groups. wikipedia.org The reaction with this compound introduces the 2-chloro-5-fluorophenoxycarbonyl group, which can increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis. This functionalization can also improve the chromatographic separation and enhance the sensitivity of detection.

For example, amino acids can be derivatized at their amino and carboxyl groups, and phenols can be derivatized at their hydroxyl group. The resulting derivatives are typically less polar and more volatile, allowing for their analysis by methods that would otherwise be unsuitable for the parent compounds.

Acylation Reactions for Introducing 2-Chloro-5-fluorophenyl Moieties

As a member of the chloroformate family, this compound is an effective acylating agent. The core of its reactivity lies in the chloroformate group (-O-C(O)-Cl), which facilitates the introduction of the 2-chloro-5-fluorophenoxycarbonyl moiety onto various nucleophiles. This reaction is fundamental to the synthesis of several classes of organic compounds.

The primary applications in acylation reactions include:

Formation of Carbamates: Chloroformates readily react with primary and secondary amines to form stable carbamate linkages. acs.orgnih.gov This reaction is a cornerstone of medicinal chemistry for linking molecular fragments or for creating prodrugs. The reaction of this compound with an amine (R-NH₂) would yield a 2-chloro-5-fluorophenyl carbamate derivative.

Formation of Carbonates: Reaction with alcohols and phenols leads to the formation of carbonate esters. These reactions are useful for creating protecting groups or linking molecules through a carbonate bridge.

Formation of Ureas: While indirect, aryl chloroformates can be used to synthesize ureas. For instance, reaction with an amine can form a carbamate, which can then react with another amine. More directly, reaction with adenosine (B11128) derivatives has been shown to produce symmetrical urea (B33335) compounds. rsc.org

These acylation reactions are typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The 2-chloro-5-fluorophenyl group is a good leaving group, which facilitates these transformations under relatively mild conditions.

Table 1: Representative Acylation Reactions

| Nucleophile | Substrate Class | Product Class | Significance |

|---|---|---|---|

| Primary/Secondary Amine | R₁R₂NH | 2-Chloro-5-fluorophenyl carbamate | Formation of stable linkages in bioactive molecules. acs.orgnih.gov |

| Alcohol/Phenol | R-OH | 2-Chloro-5-fluorophenyl carbonate | Used as protecting groups or stable molecular linkers. |

Generation of Isocyanates from Amines via Chloroformate Intermediates

Isocyanates (R-N=C=O) are highly reactive and valuable intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. While the classical industrial synthesis of isocyanates involves the use of highly toxic phosgene (B1210022) with amines, an alternative laboratory-scale method proceeds via a chloroformate intermediate. google.com

The general two-step process is as follows:

Carbamate Formation: An amine is first treated with a chloroformate, such as this compound, to form the corresponding aryl carbamate.

Thermal or Base-Induced Elimination: The resulting carbamate is then heated or treated with a base. This causes the elimination of the aryl phenol (in this case, 2-chloro-5-fluorophenol), to generate the desired isocyanate.

This method avoids the direct handling of phosgene. The 2-chloro-5-fluorophenyl group, with its electron-withdrawing halogen substituents, is an effective leaving group, facilitating the elimination step to form the isocyanate. Isocyanates derived from this method, such as 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, are known reagents in chemical synthesis. tcichemicals.comchemicalbook.comchemsrc.com

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The 2-chloro-5-fluorophenyl structural motif is a key feature in a variety of biologically active compounds. Consequently, this compound serves as a crucial intermediate for introducing this specific halogenated phenyl group into target molecules. The presence of both chlorine and fluorine on the aromatic ring can significantly enhance the biological activity and pharmacokinetic profile of a molecule. nih.govevitachem.com

This moiety is found in compounds developed for various applications:

Pharmaceuticals: The precursor, 2-Chloro-5-fluorophenol, is identified as a pharmaceutical intermediate for synthesizing triazole-based agents. guidechem.com Furthermore, related structures like 3-substituted 2-chloro-5-fluoropyridines are valuable intermediates for pharmaceuticals. google.com

Agrochemicals: Fluorine-containing compounds are a rapidly growing class of fine chemicals used in agriculture. guidechem.comrhhz.net Halogenated pyridines, such as 2-chloro-5-trifluoromethylpyridine, are critical intermediates for highly effective and low-toxicity pesticides, including herbicides and fungicides. googleapis.com The 2-chloro-5-fluorophenyl group shares similar structural and electronic properties, making it a valuable component in the design of new agrochemicals.

Strategies for Incorporating Halogenated Phenyl Groups in Bioactive Molecules

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a widely used strategy in modern medicinal chemistry. nih.govresearchgate.net Halogenation can profoundly alter a molecule's properties in beneficial ways.

Key Impacts of Halogenation:

| Property Modified | Effect of Chlorine/Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, and both C-F and C-Cl bonds can block sites of metabolic oxidation, increasing the drug's half-life. | nih.govresearchgate.net |

| Binding Affinity | Halogen atoms can participate in "halogen bonding," a non-covalent interaction where the halogen acts as an electrophilic species, forming favorable contacts with electron-rich pockets in a protein's active site. This can significantly increase binding affinity and selectivity. | acs.org |

| Lipophilicity | Halogens increase the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and influence its absorption, distribution, and excretion profile. | nih.gov |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine and chlorine can alter the pKa of nearby functional groups, which can be critical for receptor binding or solubility. | acs.org |

The 2-chloro-5-fluorophenyl group offers a specific and advantageous substitution pattern. The combination of an ortho-chloro and a meta-fluoro substituent provides a unique electronic and steric profile that can be exploited by drug designers to optimize ligand-target interactions. Reagents like this compound provide a direct and efficient method for introducing this pre-functionalized, strategically halogenated ring system into a lead compound. nih.gov

Development of Key Intermediates for Drug Discovery

The process of drug discovery and development relies heavily on the availability of a diverse toolkit of chemical "building blocks." americanelements.com These are relatively small, functionalized molecules that can be readily combined to assemble more complex structures for biological testing.

Fluorinated building blocks are particularly valuable due to the unique properties conferred by fluorine. americanelements.com this compound is an exemplary building block because it offers several advantages:

Pre-functionalized Moiety: It provides the synthetically useful 2-chloro-5-fluorophenyl group.

Reactive Handle: The chloroformate group is a versatile reactive site that allows for straightforward covalent attachment to other molecules via reactions with amines, alcohols, and other nucleophiles. sigmaaldrich.com

Efficiency in Synthesis: Using a building block like this simplifies synthetic routes, allowing chemists to rapidly generate libraries of analog compounds for structure-activity relationship (SAR) studies. Instead of building the halogenated ring from scratch each time, it can be installed in a single, reliable step.

The use of such intermediates is crucial for accelerating the discovery and optimization of new APIs and agrochemicals, making this compound a valuable commodity in research and development.

Building Block for Advanced Materials and Polymers

Beyond life sciences, functionalized building blocks are essential for creating advanced materials and polymers with tailored properties. While the primary application of this compound appears to be in the synthesis of fine chemicals and bioactive molecules, its chemical nature lends itself to potential applications in materials science.

The synthesis of polymers like polyurethanes and polycarbonates relies on the reaction of diols with diisocyanates or phosgene derivatives, respectively. researchgate.netresearchgate.net In principle, a bis-chloroformate derived from a halogenated aromatic diol, or a diisocyanate generated from a halogenated diamine, could be used to incorporate the 2-chloro-5-fluorophenyl moiety into a polymer backbone.

Incorporating such highly halogenated aromatic groups into a polymer can impart specific properties, including:

Thermal Stability: Aromatic rings and strong carbon-halogen bonds can increase the degradation temperature of the material.

Flame Retardancy: The presence of chlorine is often associated with flame-retardant properties.

Chemical Resistance: Halogenation can increase a polymer's resistance to chemical attack.

Unique Optical and Dielectric Properties: The high electronegativity of the halogens can alter the electronic properties of the polymer, which is relevant for applications in electronics and optics.

While specific examples of polymers derived directly from this compound are not widely documented in the literature, its potential as a monomer or modifying agent is rooted in the fundamental principles of polymer chemistry. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Chloro 5 Fluorophenyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating electronic structure, molecular geometry, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies on Molecular Conformations and Stability

Density Functional Theory (DFT) has become a standard method in computational chemistry for predicting the geometric and electronic properties of molecules. A DFT study of 2-chloro-5-fluorophenyl chloroformate would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the potential energy of various conformations to identify the global minimum on the potential energy surface. The relative energies of different conformers, such as those arising from the rotation around the C-O bond, would reveal their relative stabilities and populations at a given temperature.

Table 1: Hypothetical DFT Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cl-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A | 0° | 2.5 | 3.1 |

| B | 90° | 1.0 | 2.8 |

| C | 180° | 0.0 | 2.5 |

Note: This table is illustrative and does not represent actual calculated data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to quantify the molecule's reactive nature.

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Global Electrophilicity Index (ω) | 3.22 |

Note: This table is for illustrative purposes only.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is instrumental in mapping out the step-by-step mechanism of chemical reactions. For this compound, this would involve studying its reactions with nucleophiles, a characteristic reaction for chloroformates.

Solvation Effects in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvation effects through either implicit models, where the solvent is treated as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. Studying the reaction of this compound in different solvents computationally would provide insights into how the solvent environment modulates its reactivity.

Prediction of Spectroscopic Properties for Research Applications

Computational chemistry can predict various spectroscopic properties, which can aid in the identification and characterization of molecules, especially for reactive intermediates or novel compounds. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to interpret complex experimental results.

Advanced Analytical Methodologies in 2 Chloro 5 Fluorophenyl Chloroformate Research

Derivatization Agents for Analytical Quantification of Target Analytes

Applications in Environmental Sample Analysis (e.g., Water Disinfection Byproducts)

The identification of disinfection byproducts (DBPs) in treated water is a significant challenge in environmental analysis due to their vast number, low concentrations, and often polar and non-volatile nature. nih.gov Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the discovery of many DBPs. nih.gov However, highly polar DBPs are often missed by conventional GC-MS methods. nih.gov

Chemical derivatization is a key strategy to render these polar analytes amenable to GC-MS analysis. This involves converting polar functional groups into less polar, more volatile derivatives. Alkyl chloroformates, a class of reagents to which 2-Chloro-5-fluorophenyl chloroformate belongs, are effective for this purpose. researchgate.net Research into highly-fluorinated chloroformates has demonstrated their utility as derivatizing agents for hydrophilic analytes, including DBPs. For instance, a study comparing four novel highly-fluorinated alkyl and aryl chloroformates highlighted their effectiveness in the direct derivatization of polar compounds in water samples. While this compound was not among the tested reagents, the findings for analogous compounds are instructive.

A simplified analytical method for the determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagenic DBP, involved a one-step derivatization followed by ion trap GC/MS/MS analysis. nih.gov This approach significantly reduced analysis time and improved detection limits, underscoring the importance of efficient derivatization in monitoring harmful DBPs. nih.gov

Applications in Bioanalytical Research for Polar Compounds

In bioanalytical research, particularly in metabolomics, the analysis of polar compounds is crucial for understanding biochemical pathways. Many endogenous metabolites, such as amino acids, organic acids, and sugars, are polar and require derivatization for effective analysis by GC-MS. Alkylation by alkyl chloroformates offers several advantages over traditional silylation methods, including rapid reaction times, milder conditions, and the formation of stable derivatives. nih.gov

Methyl chloroformate has been systematically studied for the derivatization of polyfunctional metabolites. nih.gov The resulting derivatives can be complex, as a single metabolite can form multiple products. nih.gov A thorough understanding of the reactivity of different functional groups is necessary to interpret the data correctly. nih.gov High-resolution mass spectrometry is instrumental in elucidating the structures of these derivatives. nih.gov

While specific applications of this compound in bioanalytical research are not extensively documented in publicly available literature, the principles established for other chloroformates are directly applicable. Derivatization with chloroformates can enhance the detectability of analytes in liquid chromatography-mass spectrometry (LC-MS) as well. sci-hub.se For example, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-known reagent for derivatizing amino acids and other primary and secondary amines to improve their chromatographic retention and detection sensitivity. sci-hub.se

The choice of derivatization reagent can be tailored to the analytical technique. For instance, halogenated chloroformates can be particularly useful for electron capture detection in GC, offering high sensitivity for certain analytes. The chloro- and fluoro-substituents on this compound suggest its potential as a derivatizing agent for sensitive detection methods.

Integrated Analytical and Computer Tools for Structural Identification in Research Contexts

The structural elucidation of unknown compounds, whether they are novel DBPs in environmental samples or metabolites in a biological matrix, is a complex task. The integration of analytical data with computational tools is essential for confident identification. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of an unknown analyte. nih.govnih.gov

In the context of DBP analysis, workflows combining comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOFMS) and spectral deconvolution algorithms have been developed. mdpi.com These advanced techniques allow for the separation and tentative identification of hundreds of compounds in complex mixtures. researchgate.net Software tools can be used to correct for baseline drift, detect peaks, and deconvolve co-eluting signals, significantly improving the quality of the mass spectra obtained. mdpi.com

For the structural identification of derivatized compounds, computational simulation can play a significant role. nih.gov Predictive models can help to understand the fragmentation patterns of molecules in the mass spectrometer. uconn.edu For instance, Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) is a tool that can predict the electron ionization mass spectrum of a given chemical structure. uconn.edu This can be invaluable when reference spectra for novel derivatives are not available in commercial libraries. nih.govuconn.edu By comparing the predicted spectrum with the experimentally obtained spectrum, researchers can gain confidence in the proposed structure.

Furthermore, systematic workflows that establish empirical rules for the derivatization of different chemical classes can aid in the identification process. nih.gov For example, understanding how polyfunctional metabolites react with a chloroformate reagent allows for the prediction of the number of derivatives formed, their elution order in chromatography, and their likely mass spectral fragmentation patterns. nih.gov This integration of empirical knowledge with advanced analytical and computational tools provides a powerful strategy for structural identification in complex research contexts.

Environmental and Green Chemistry Considerations in the Synthesis and Application of 2 Chloro 5 Fluorophenyl Chloroformate

Development of Sustainable Synthetic Routes and Methodologies

The traditional synthesis of aryl chloroformates involves the reaction of a phenol (B47542) with phosgene (B1210022), a highly toxic and hazardous gas. epa.govkobe-u.ac.jp Green chemistry principles drive the development of safer and more sustainable alternatives. A primary focus is the replacement of phosgene with less hazardous reagents.

Phosgene-Free Synthesis:

One of the most significant advancements in sustainable chloroformate synthesis is the use of phosgene substitutes. Triphosgene (B27547), a solid and therefore safer to handle and transport alternative, can be used in situ to generate phosgene, minimizing the risks associated with the gaseous form. scientific.netresearchgate.net This method has been shown to produce various aryl and alkyl chloroformates in excellent yields. justia.com Another promising green reagent is dimethyl carbonate (DMC), which can replace toxic precursors like phosgene in carbonylation reactions, offering a more environmentally benign pathway. researchgate.netrsc.org

A comparative overview of synthetic routes is presented below:

| Route | Reagents | Advantages | Disadvantages |

| Traditional | 2-Chloro-5-fluorophenol, Phosgene | High reactivity, established process | Use of extremely toxic gas, harsh reaction conditions |

| Triphosgene | 2-Chloro-5-fluorophenol, Triphosgene | Safer handling of solid reagent, controlled in situ phosgene generation scientific.net | Triphosgene is still toxic, generates stoichiometric waste researchgate.net |

| Dimethyl Carbonate (DMC) | 2-Chloro-5-fluorophenol, Dimethyl Carbonate | Low toxicity, biodegradable, renewable feedstock potential researchgate.netrsc.org | Often requires catalysts and more forcing reaction conditions |

| Photochemical | 2-Chloro-5-fluorophenol, Chloroform, Oxygen | In situ generation of phosgene from a common solvent, avoids transport and storage of highly toxic reagents nih.gov | Requires specialized photochemical reactors, may have lower yields |

The development of catalytic methods is also a cornerstone of green synthesis. While not yet widely reported for this specific chloroformate, catalytic approaches using non-toxic metal or organocatalysts for carbonylation reactions are an active area of research that could lead to more sustainable production methods in the future.

Waste Minimization and Atom Economy in Chloroformate Chemistry

A key principle of green chemistry is the design of processes that maximize the incorporation of all materials used in the process into the final product. nih.gov This can be quantified using metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.com

Atom Economy (AE): This metric calculates the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

AE = (Molecular Weight of Product / Σ Molecular Weights of Reactants) x 100%

Environmental Factor (E-Factor): This metric measures the total mass of waste generated per unit of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor signifies a greener process. libretexts.org The fine chemicals and pharmaceutical industries typically have high E-factors, often ranging from 5 to over 100. nih.gov

Below is a theoretical comparison of the atom economy for different synthetic routes to 2-Chloro-5-fluorophenyl chloroformate.

| Synthetic Route | Reactants | Product | By-product(s) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Phosgene Route | 2-Chloro-5-fluorophenol + Phosgene | This compound | HCl | 85.0% |

| Triphosgene Route | 3 x (2-Chloro-5-fluorophenol) + Triphosgene | 3 x (this compound) | 3 x HCl + 2 x CO2 | 70.1% |

| DMC Route | 2-Chloro-5-fluorophenol + Dimethyl Carbonate | This compound | Methanol + Methyl chloroformate (intermediate) | Data not available for direct comparison |

Note: The atom economy for the DMC route is more complex to calculate without a defined reaction mechanism and would likely involve catalytic cycles.

Waste streams in chloroformate synthesis typically include:

By-products: Hydrogen chloride (HCl) is a major by-product in both the phosgene and triphosgene routes. While it can be neutralized, this generates salt waste, increasing the E-Factor.

Solvent losses: Volatile organic compounds (VOCs) used as reaction solvents can be lost to the atmosphere.

Spent catalysts: If catalytic routes are employed, the separation and disposal of spent catalysts contribute to the waste stream.

Aqueous waste: Quenching and extraction steps can generate significant volumes of contaminated water.

Effective waste management strategies include the neutralization of acidic by-products, incineration of organic waste, and solvent recycling. enva.commcfenvironmental.comgreenflow.com Advanced oxidation processes can also be employed for the treatment of industrial wastewater containing aromatic compounds. nih.gov

Solvent Selection and Green Solvents in this compound Reactions

Solvents account for a significant portion of the mass and environmental impact of chemical processes. tudelft.nl The selection of solvents is therefore a critical aspect of green chemistry. Traditional solvents used in chloroformate synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane), are often toxic and environmentally persistent.

Several pharmaceutical and chemical companies have developed solvent selection guides that rank solvents based on criteria such as safety, health, and environmental impact. acsgcipr.orgutoronto.caubc.cagreenchemistry-toolkit.org

Comparison of Potential Solvents:

| Solvent | Green Chemistry Classification | Rationale |

| Dichloromethane | Undesirable | Suspected carcinogen, high environmental impact. |

| Toluene | Usable/Substitution Advised | Flammable, toxic, but often a necessary evil for certain reactions. |

| Tetrahydrofuran (THF) | Usable/Substitution Advised | Can form explosive peroxides, high energy demand for production. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity than THF, less prone to peroxide formation. |

| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, low peroxide formation, favorable environmental profile. |

| Acetonitrile (B52724) | Usable/Substitution Advised | Toxic, but often used for its unique properties. |

The ideal green solvent for the synthesis of this compound would have low toxicity, be derived from renewable resources, be easily recyclable, and have a low environmental impact. While a perfect solvent may not exist for every application, a conscious selection based on these principles can significantly reduce the environmental footprint of the process.

Lifecycle Assessment for the Synthesis and Use of the Compound

A comprehensive Lifecycle Assessment (LCA) evaluates the environmental impacts of a product from raw material extraction ("cradle") to final disposal ("grave"). mdpi.comacs.org For a specialty chemical like this compound, a full LCA is often challenging due to a lack of publicly available data. mdpi.comepa.gov However, a qualitative assessment can identify potential environmental hotspots.

Stages of the Lifecycle for this compound:

Raw Material Acquisition: This stage includes the synthesis of the precursor, 2-chloro-5-fluorophenol, and the phosgenating agent (e.g., phosgene, triphosgene). The environmental impact is associated with the energy consumption, solvent use, and waste generated during these upstream processes.

Manufacturing: The synthesis of the final product is a key stage. The choice of synthetic route (phosgene vs. phosgene-free), solvent, and energy source significantly influences the environmental footprint. Emissions to air and water, as well as solid waste generation, are the primary concerns. slrconsulting.com

Use Phase: this compound is used as an intermediate in the synthesis of other chemical products. The environmental impact during this phase depends on the efficiency and waste generation of the subsequent reactions in which it is used.

End-of-Life: As an intermediate, the compound is consumed in downstream processes. The end-of-life considerations, therefore, apply to the final products derived from it. This could involve incineration, landfilling, or recycling of the final product. The biodegradability and long-term environmental fate of any related compounds are important considerations.

A qualitative LCA highlights that the manufacturing stage, particularly the choice of reagents and solvents, is the most critical for minimizing the environmental impact of this compound production. The adoption of greener synthetic routes and solvents, coupled with efficient waste management, are essential steps toward a more sustainable chemical industry. wbcsd.org

Future Directions and Emerging Research Avenues for 2 Chloro 5 Fluorophenyl Chloroformate

Exploiting Unique Reactivity for Novel Chemical Transformations

The inherent reactivity of 2-Chloro-5-fluorophenyl chloroformate as an activated carbonyl source is well-established. However, future research will likely focus on leveraging the specific electronic and steric effects of the halogen substituents to achieve novel and selective chemical transformations. The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.

Future investigations could explore its utility in:

Asymmetric Catalysis: Designing chiral catalysts that can differentiate between the electronically distinct ortho and para positions relative to the chloroformate group could enable enantioselective acylations of prochiral nucleophiles. This would be particularly valuable in the synthesis of chiral pharmaceuticals and agrochemicals.

Synthesis of Complex Heterocycles: The high reactivity of this compound can be harnessed to drive challenging cyclization reactions. Research into one-pot, multi-component reactions where this reagent acts as a key building block for the rapid assembly of complex heterocyclic scaffolds is a promising avenue.

Late-Stage Functionalization: Its ability to react efficiently with a wide range of nucleophiles, including amines, alcohols, and thiols, makes it an ideal candidate for the late-stage functionalization of complex molecules. This is particularly relevant in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Research findings have shown that chloroformates, in general, are versatile reagents for derivatization, converting polar compounds into less polar and more volatile derivatives for analysis. nih.gov The presence of halogen atoms in this compound could offer unique fragmentation patterns in mass spectrometry, aiding in structural elucidation.

A summary of potential novel transformations is presented in the table below:

| Transformation Type | Potential Application | Rationale |

| Asymmetric Acylation | Synthesis of chiral drugs | Exploiting the electronic asymmetry of the substituted phenyl ring with chiral catalysts. |

| Multi-component Reactions | Rapid synthesis of diverse heterocyclic libraries | High reactivity can drive complex one-pot sequences. |

| Late-stage Molecular Functionalization | Drug discovery and optimization | Efficient reaction with various nucleophiles on complex substrates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. The properties of this compound make it an excellent candidate for integration into these modern synthetic workflows.

Key areas for future development include:

Continuous Carbamate (B1207046) and Carbonate Synthesis: Reactions involving chloroformates are often rapid and exothermic. datapdf.com Flow reactors provide superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. numberanalytics.com The continuous synthesis of carbamates and carbonates from this compound and various nucleophiles in microreactors or other flow devices is a significant area for exploration. datapdf.comnumberanalytics.com This approach would be particularly beneficial for large-scale production, where safety and consistency are paramount. datapdf.com

Automated Library Synthesis: The liquid nature and high reactivity of this compound are amenable to automated synthesis platforms. By integrating robotic liquid handlers with flow reactors, large libraries of derivatives (e.g., carbamates, carbonates, and esters) can be synthesized rapidly and efficiently. This high-throughput approach can accelerate the discovery of new bioactive molecules and functional materials.

The table below outlines the advantages of integrating this compound into flow chemistry:

| Feature | Advantage in Flow Chemistry |

| High Reactivity | Short residence times, high throughput. |

| Exothermic Reactions | Superior temperature control, enhanced safety. |

| Liquid State | Easy to pump and mix in continuous streams. |

| Hazardous Nature | On-demand generation and immediate consumption minimizes exposure. |

Expanding Applications in Functional Material Science

The 2-chloro-5-fluorophenyl moiety possesses unique electronic and physical properties that can be imparted to larger molecules and polymers. Future research is expected to explore the incorporation of this functional group into a variety of materials to tailor their properties for specific applications.

Potential research directions include:

High-Performance Polymers: The introduction of the 2-chloro-5-fluorophenyl group into polymer backbones, for instance, in polycarbonates or polyurethanes, could enhance their thermal stability, flame retardancy, and dielectric properties. The strong C-F and C-Cl bonds can contribute to increased durability and resistance to degradation.

Functional Coatings and Surfaces: As a derivatizing agent, this compound can be used to modify surfaces with a halogen-rich layer. Such surfaces could exhibit unique properties like hydrophobicity, oleophobicity, and low surface energy, making them suitable for applications in self-cleaning coatings, anti-fouling materials, and low-friction surfaces.

Organic Electronics: The electron-withdrawing nature of the substituted phenyl ring could be exploited in the design of new organic electronic materials. By incorporating this group into conjugated polymers or small molecules, it may be possible to tune their electronic energy levels (HOMO/LUMO) for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Advanced Computational Design of Analogues with Tuned Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. These methods can be applied to accelerate the development of new reagents and catalysts based on the this compound scaffold.

Future research in this area could focus on:

Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of reactions involving this compound and its analogues. This can provide valuable insights into the factors governing their reactivity and selectivity, guiding the rational design of new reagents with tailored properties.

Virtual Screening of Analogues: By systematically modifying the substitution pattern on the phenyl ring in silico, it is possible to create a virtual library of analogues. Computational tools can then be used to predict key properties of these virtual compounds, such as their reactivity, stability, and electronic properties. This allows for the down-selection of the most promising candidates for experimental synthesis and evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in medicinal chemistry and agrochemistry, QSAR models can be developed to correlate the structural features of carbamates and other derivatives of this compound with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process.

The synergy between computational and experimental chemistry will be crucial in unlocking the full potential of this compound and its derivatives in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。